

Evaluating the Specificity of ARL67156 in Complex Biological Systems: A Comparative Guide

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Compound of Interest

Compound Name: ARL67156

Cat. No.: B15611179

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For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological tools is paramount. This guide provides an objective comparison of the ectonucleotidase inhibitor **ARL67156** with alternative compounds, supported by experimental data and detailed protocols to aid in the critical evaluation of its specificity in complex biological systems.

ARL67156, a competitive and non-hydrolyzable ATP analog, is a widely utilized inhibitor of ecto-ATPases, enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP.^[1] The specificity of **ARL67156** is a critical consideration for accurately interpreting experimental results. This guide delves into the quantitative specifics of **ARL67156**'s activity and compares it with other available inhibitors, providing a framework for informed selection of the most appropriate tool for your research needs.

Data Presentation: A Comparative Analysis of Ectonucleotidase Inhibitors

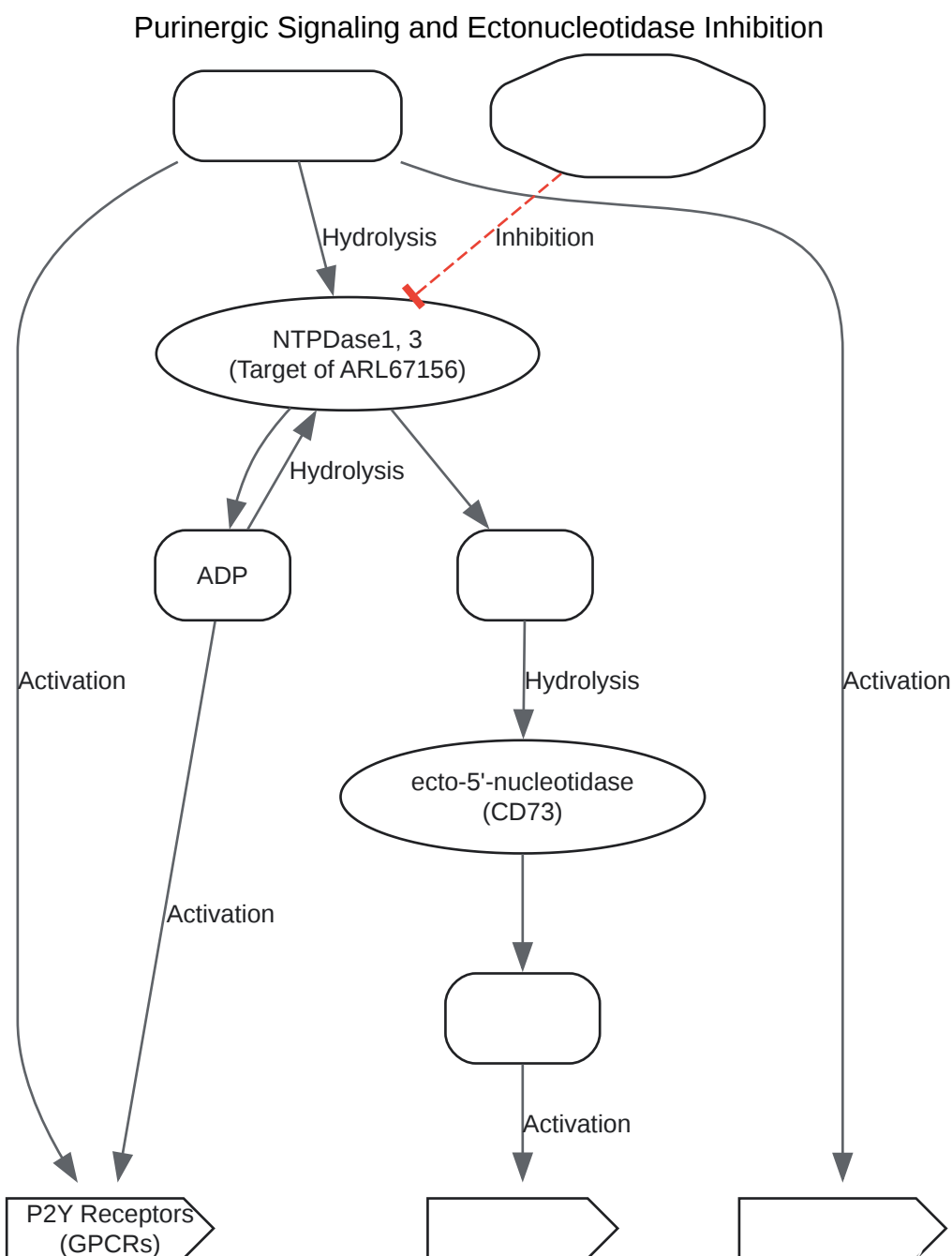
The following table summarizes the inhibitory potency (K_i or IC_{50} values) of **ARL67156** and its alternatives against various ectonucleotidases. This quantitative data allows for a direct comparison of their on-target efficacy and selectivity.

Inhibitor	Target Enzyme	Species	Ki (μM)	IC50 (μM)	Off-Target Effects Noted
ARL67156	NTPDase1 (CD39)	Human	11 ± 3[2]	-	Weak antagonist at P2Y and P2X receptors at high concentrations.[1]
NTPDase3	Human	18 ± 4[2]	-		
NPP1	Human	12 ± 3[2]	-		
NTPDase2	Human	Weak inhibitor[2]	-		
NTPDase8	Human	Weak inhibitor[2]	-		
ecto-5'-nucleotidase (CD73)	Human	Weak inhibitor[2]	-		
8-BuS-AMP	NTPDase1 (CD39)	Human, Mouse	<1[3]	-	Inactive towards P2Y1 and P2Y12 receptors.[3]
8-BuS-ADP	NTPDase1 (CD39)	Human, Mouse	<1[3]	-	Inactive towards P2Y1 and P2Y12 receptors.[3]
8-BuS-ATP	NTPDase1 (CD39)	Human, Mouse	<1[3]	-	Substrate for NTPDase2, -3, and -8.[3]

POM-1	NTPDase1	-	2.58	-	Inhibits P2Y and P2X receptors.[4]
NTPDase2	-	28.8	-		
NTPDase3	-	3.26	-		
PSB-16131 (Anthraquinone derivative)	NTPDase2	Human	-	0.539	Interacts with P2 receptors. [5]
PSB-1011 (Anthraquinone derivative)	NTPDase3	Human	-	0.390	Interacts with P2 receptors. [5]

Signaling Pathways and Experimental Considerations

The primary function of **ARL67156** and its alternatives is to inhibit the enzymatic degradation of extracellular ATP, thereby prolonging its availability to activate P2 purinergic receptors (P2X and P2Y subtypes). This modulation of purinergic signaling can have profound effects on a multitude of cellular processes, including inflammation, neurotransmission, and immune responses.

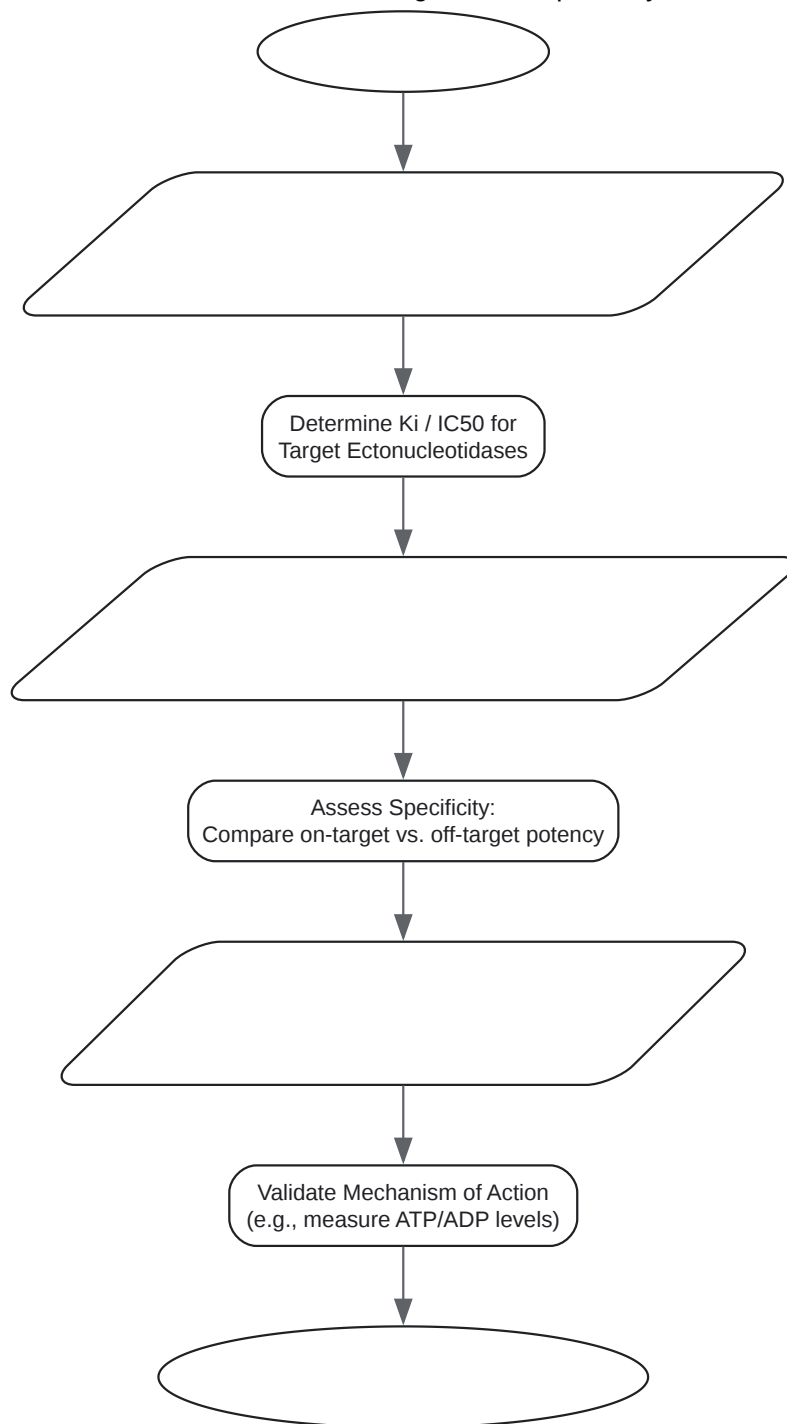


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Fig. 1: Purinergic signaling cascade and the site of action for **ARL67156**.

Given the potential for off-target effects, particularly on P2 receptors, it is crucial to design experiments that can differentiate between the effects of ectonucleotidase inhibition and direct receptor modulation. The following experimental workflow is recommended for evaluating the specificity of any ectonucleotidase inhibitor.

Workflow for Evaluating Inhibitor Specificity

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